2-Chlorobiphenyl, also known as 1-chloro-2-phenylbenzene, is a member of the polychlorinated biphenyl family, which consists of synthetic organic compounds formed by the substitution of chlorine atoms onto biphenyl. The chemical formula for 2-chlorobiphenyl is C₁₂H₉Cl, with a molecular mass of approximately 188.65 g/mol. This compound is categorized under chlorinated biphenyls, which are known for their hydrophobic nature and low water solubility but high solubility in organic solvents .
Here are some specific research applications of 2-Chlorobiphenyl:
The biological activity of 2-chlorobiphenyl is significant due to its potential toxicity. It has been shown to bind to the aryl hydrocarbon receptor, leading to alterations in gene transcription that can disrupt cellular functions. Chronic exposure may result in symptoms such as abdominal pain, nausea, and neurological effects, including depression and nervousness . Furthermore, it is associated with endocrine disruption and has been linked to reproductive dysfunction and carcinogenicity .
Synthesis of 2-chlorobiphenyl can be achieved through several methods:
Historically, 2-chlorobiphenyl has been utilized in various industrial applications, including:
Studies on the interactions of 2-chlorobiphenyl indicate its potential for bioaccumulation in living organisms. It exhibits endocrine-disrupting properties by altering hormone levels and disrupting normal physiological processes. Research has shown that it can interfere with calcium channels and dopamine levels in the brain, suggesting a complex mechanism of action that warrants further investigation .
2-Chlorobiphenyl shares structural similarities with other chlorinated biphenyls. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4-Chlorobiphenyl | C₁₂H₉Cl | Chlorine at para position; different biological activity profile. |
2,2'-Dichlorobiphenyl | C₁₂H₈Cl₂ | Two chlorine atoms; higher toxicity potential compared to 2-chlorobiphenyl. |
4,4'-Dichlorobiphenyl | C₁₂H₈Cl₂ | Similar structure but distinct toxicological properties. |
3-Chlorobiphenyl | C₁₂H₉Cl | Chlorine at meta position; different reactivity patterns. |
Uniqueness of 2-Chlorobiphenyl:
The positioning of the chlorine atom at the ortho position significantly influences its biological activity and interaction with cellular receptors compared to its analogs. This characteristic alters its toxicity profile and environmental persistence .
The Gomberg-Bachmann reaction, first reported in the 1920s, revolutionized aryl-aryl coupling by enabling the formation of biaryls through diazonium salt intermediates. In its original form, 2-chlorobiphenyl synthesis involved reacting 2-chloroaniline with benzene in the presence of sodium nitrite and hydrochloric acid, generating a diazonium salt that decomposes to form an aryl radical. This radical subsequently couples with benzene to yield 2-chlorobiphenyl (Fig. 1).
Reaction Scheme
2-ClC₆H₄NH₂ + NaNO₂ + HCl → 2-ClC₆H₄N₂⁺Cl⁻ 2-ClC₆H₄N₂⁺Cl⁻ + C₆H₆ → 2-ClC₆H₄-C₆H₅ + N₂ + HCl
However, traditional methods suffered from low yields (<40%) due to competing side reactions, such as diazonium salt hydrolysis and radical recombination. Modifications emerged to address these limitations:
A notable advancement involved substituting sodium nitrite with alkyl nitrites (e.g., isoamyl nitrite), enabling reactions under anhydrous conditions at 65°C with yields up to 70%.
Transition metal catalysis supplanted classical methods by offering superior regiocontrol and functional group tolerance. Three dominant strategies have been employed:
Palladium-catalyzed cross-coupling of 2-chlorophenylzinc reagents with aryl halides enables efficient 2-chlorobiphenyl synthesis. For example, reacting 2-chlorophenylzinc bromide with iodobenzene in the presence of Pd(PPh₃)₄ yields 2-chlorobiphenyl in 82% yield (Table 1). Nickel catalysts, such as Ni(acac)₂, reduce costs while maintaining 75% efficiency.
Table 1: Negishi Coupling Optimization for 2-Chlorobiphenyl
Catalyst | Ligand | Temp (°C) | Yield (%) |
---|---|---|---|
Pd(PPh₃)₄ | None | 80 | 82 |
Ni(acac)₂ | BINAP | 60 | 75 |
PdCl₂(dppf) | XPhos | 100 | 88 |
Pd-catalyzed coupling of 2-chlorophenylboronic acids with chlorobenzene derivatives has been optimized using Pd(OAc)₂ and SPhos ligands, achieving 90% yield under microwave irradiation. A breakthrough involved using Sc(OTf)₃ as a Lewis acid to activate chlorobenzene, enabling room-temperature reactions with 94% regioselectivity.
Nickel-catalyzed coupling of 2-chlorophenyl Grignard reagents with aryl halides is particularly effective for nitro-substituted biphenyls. For instance, 2-nitro-4'-chlorobiphenyl was synthesized in 68% yield using NiCl₂(dppe) at −30°C.
Isotopic labeling of 2-chlorobiphenyl has been critical for tracing metabolic pathways and environmental degradation. Two primary methods dominate:
Reichardt and Schuttner modified the Gomberg-Bachmann protocol to synthesize 2-chlorobiphenyl-1',2',3',4',5',6'-¹⁴C₆ by reacting benzene-U-¹⁴C₆ with 2-chloroaniline diazonium salt. This one-step process achieved 10% radiochemical yield, enabling precise tracking in biodegradation assays.
Catalytic tritiation of 2-bromobiphenyl using Pd/C and ³H₂ gas produced 2-chlorobiphenyl-³H with 98% isotopic purity (Fig. 2). This method’s scalability supports high-throughput ecotoxicology studies.
Figure 2: Tritium-Labeling Mechanism
2-BrC₆H₄-C₆H₅ + ³H₂ → 2-³HC₆H₄-C₆H₅ + HBr
The global distribution of 2-chlorobiphenyl (2-ClBP), a monochlorinated polychlorinated biphenyl (PCB) congener, is influenced by its physicochemical properties and environmental interactions. With a lower molecular weight and chlorine substitution compared to higher chlorinated PCBs, 2-ClBP exhibits higher water solubility (approximately 1.2 mg/L at 25°C) and vapor pressure (0.12 Pa at 20°C), enabling widespread dispersal across terrestrial and aquatic systems [1] [4].
Global distribution models indicate that 2-ClBP accumulates preferentially in temperate and tropical regions due to its susceptibility to volatilization and re-deposition cycles. Unlike highly chlorinated congeners, which dominate in polar regions, 2-ClBP’s lower persistence under cold temperatures results in shorter atmospheric half-lives (≈15 days at mid-latitudes) [1] [7]. Sediment cores from freshwater ecosystems show 2-ClBP concentrations ranging from 0.05 to 1.3 ng/g dry weight, with higher levels in industrialized watersheds [3] [5].
2-ClBP’s octanol-water partition coefficient (log Kow ≈ 4.5) facilitates moderate sorption to organic-rich soils (Koc = 1,200 L/kg) but weak binding to mineral substrates like kaolin (Kd = 8.7 L/kg) [5]. This differential partitioning explains its prevalence in riverine sediments, where organic carbon content exceeds 2%, and its mobility in groundwater systems with low total organic carbon [3] [5].
Industrial discharge zones, such as capacitor manufacturing sites, exhibit sediment 2-ClBP concentrations up to 5.7 µg/kg, persisting decades after production bans [6]. Urbanized estuaries show water column concentrations of 0.8–2.1 ng/L, driven by stormwater runoff and wastewater effluents [3].
2-ClBP’s bioaccumulation pathways are shaped by its moderate hydrophobicity and metabolic stability in biota.
In stream ecosystems, 2-ClBP exhibits a trophic magnification factor (TMF) of 1.3–1.6, lower than higher chlorinated congeners (TMF > 3.0) [6]. Benthic invertebrates accumulate 2-ClBP at 12–45 ng/g lipid weight, while piscivorous fish reach 80–120 ng/g lipid weight, reflecting dietary uptake from contaminated prey [6] [4].
Organism | Lipid-Adjusted Concentration (ng/g) | Trophic Level |
---|---|---|
Detritus | 5.2 ± 1.8 | 1.0 |
Herbivorous Fish | 28.4 ± 9.3 | 2.2 |
Omnivorous Fish | 47.6 ± 14.1 | 2.8 |
Piscivorous Fish | 82.9 ± 22.5 | 3.5 |
Terrestrial mammals metabolize 2-ClBP via cytochrome P450 enzymes, producing hydroxylated derivatives excreted in urine. Wolves (Canis lupus) feeding on contaminated caribou (Rangifer tarandus) exhibit hepatic concentrations of 1.4–3.7 ng/g, 40% lower than prey tissues due to efficient biotransformation [2].
Despite its lower log Kow, 2-ClBP biomagnifies in lipid-rich tissues, with adipose-to-muscle concentration ratios of 2.8:1 in marine mammals [4]. This contrasts with its rapid elimination in avian species, where half-lives in liver tissues average 9.7 days [4].
2-ClBP’s atmospheric mobility is governed by temperature-dependent partitioning and reaction kinetics.
The global fractionation model predicts 2-ClBP’s preferential deposition in warmer latitudes, with atmospheric concentrations declining from 0.8 pg/m³ in temperate zones to 0.2 pg/m³ in Arctic regions [1] [7]. Seasonal shifts in air-water exchange fluxes (e.g., summer volatilization rates of 4.3 ng/m²/day) drive its redistribution across hemispheres [7].
Gas-phase 2-ClBP reacts with hydroxyl radicals (OH- ) at a rate of 1.7 × 10⁻¹³ cm³/molecule/s, yielding chlorinated phenols as primary degradation products [7]. This reaction limits its atmospheric residence time to ≈5 days, reducing continental-scale transport compared to refractory congeners [1] [7].
Adsorption to fine particulate matter (PM₂.₅) facilitates 2-ClBP’s wet deposition, with scavenging ratios (Crain/Cair) of 1.2 × 10⁴ in rainfall events [7]. Marine boundary layer measurements show aerosol-phase concentrations of 0.05–0.12 pg/m³, contributing to oceanic inputs via air-sea exchange [7].
Under oxic conditions diverse soil and sediment bacteria introduce molecular oxygen across the biphenyl ring of 2-Chlorobiphenyl, forming cis-dihydrodiols that rearomatize to chlorinated dihydroxybiphenyls, followed by ring fission and funneling into central carbon metabolism [1] [2]. The preferred initial attack centers on carbons two and three when the chlorine occupies the ortho position, thereby causing spontaneous hydrochloric acid elimination and producing 2,3-dihydroxy-chlorobiphenyl, effectively shortening the aerobic pathway by one enzymatic step [1].
Pseudomonas cepacia strain P166 oxidizes 2-Chlorobiphenyl to 3-chlorocatechol, which then enters a meta-cleavage route that liberates chloride during downstream aldehyde conversion. Accumulation of 3-chlorocatechol, however, inhibits cell growth and slows mineralization, illustrating that metabolite toxicity rather than the initial dioxygenation often dictates overall removal kinetics [3].
In contrast, strictly anaerobic communities employ organohalide-respiring consortia that replace chlorine with hydrogen through step-wise reductive dechlorination, driven by electron donors such as fermentative hydrogen. Sediment-derived cultures maintained in sediment-free media dechlorinate 2-Chlorobiphenyl selectively at the para position, generating biphenyl that becomes available for aerobic followers once redox conditions shift [4] [5]. Long-term core studies at Lake Hartwell, South Carolina, reveal up to eighty percent conversion of tetra- through deca-chlorobiphenyls to mono- through trichlorinated congeners, with 2-Chlorobiphenyl accounting for nearly one-quarter of the final pool, confirming its role as a pivotal intermediate between reductive and oxidative regimes [6].
Table 1. Representative removal efficiencies for 2-Chlorobiphenyl under contrasting redox regimes
Microbial system | Electron regime | Matrix & scale | Removal efficiency | Key intermediate(s) | Time frame | Citation |
---|---|---|---|---|---|---|
Burkholderia xenovorans strain LB400 shake-flask culture | Aerobic | Mineral medium, 20 millilitres | 95% transformation to 2,3-dihydroxy-chlorobiphenyl [1] | 2,3-dihydroxy-chlorobiphenyl [1] | 48 hours [1] | 7 |
Pseudomonas cepacia strain P166 batch culture | Aerobic | Luria–Bertani broth, 50 millilitres | 88% substrate loss despite transient catechol toxicity [3] | 3-chlorocatechol [3] | 72 hours [3] | 5 |
Axenic methanotroph culture CSC-1 | Micro-oxic methane oxidation | Aquifer water microcosm, 100 millilitres | 35% conversion with chlorine migration [7] | 2-hydroxy-3-chlorobiphenyl [7] | 120 hours [7] | 8 |
Charleston Harbor enrichment consortium | Anaerobic | Defined, sediment-free medium, 20 millilitres | 70% para-dechlorination to biphenyl [4] | Biphenyl [4] | 40 days [4] | 12 |
Heat-treated Hudson River inoculum | Anaerobic | 30 millilitre serum bottles | 60% meta-dechlorination, no methane detected [5] | 2-chlorobiphenyl dechlorinated products [5] | 35 days [5] | 16 |
Biphenyl dioxygenase, a Rieske non-heme iron oxygenase, initiates aerobic assimilation of 2-Chlorobiphenyl by catalyzing dihydroxylation across an aromatic double bond. Comparative kinetic analyses highlight striking regiospecificity among enzyme homologues:
Table 2. Regiospecific attack patterns of purified biphenyl dioxygenase complexes toward 2-Chlorobiphenyl
Enzyme source | Attack carbons | Primary product | Apparent k_cat (s^-1) | Apparent K_m (μM) | Catalytic efficiency (μM^-1 s^-1) | Citation |
---|---|---|---|---|---|---|
Burkholderia xenovorans strain LB400 wild type | C-2 / C-3 | 2,3-dihydroxy-chlorobiphenyl [2] | 12.4 [8] | 6.2 [8] | 2.0 [8] | 32 |
Burkholderia xenovorans strain LB400 S283M variant | C-2 / C-3 | Same as wild type [9] | 13.1 [9] | 5.4 [9] | 2.4 [9] | 31 |
Comamonas testosteroni strain B-356 | C-2 / C-3 | 2,3-dihydroxylated derivative [8] | 5.1 [8] | 25.5 [8] | 0.2 [8] | 35 |
Rhodococcus globerulus plasmid enzyme | C-2 / C-3 | 2,3-dihydroxylated derivative [10] | 11.3 [10] | 7.8 [10] | 1.4 [10] | 33 |
Field and mesocosm studies demonstrate that carefully selected inocula accelerate 2-Chlorobiphenyl dissipation, provided that metabolic bottlenecks such as chlorobenzoate accumulation are resolved. Two complementary engineering routes have achieved significant success:
Pathway fusion for complete mineralization. Introduction of the oxygenolytic ortho-dechlorination operon (ohb genes) into Burkholderia xenovorans strain LB400 eliminated build-up of 2-chlorobenzoate, enabling direct growth on 2-Chlorobiphenyl and raising removal in Aroclor-1242-amended sediments from fifty-four percent to fifty-seven percent within thirty days without repeated dosing [11].
Consortium design embracing redox succession. Sequenced anaerobic–aerobic treatment trains employ initial reductive enrichment cultures that convert highly chlorinated congeners to 2-Chlorobiphenyl, followed by aerobic inoculation with strains possessing robust biphenyl dioxygenase activity. In laboratory flow-cells this two-stage protocol cut total polychlorinated biphenyl inventory by eighty-one percent and halved the half-life of 2-Chlorobiphenyl compared with natural attenuation controls [12].
Table 3. Reported bioaugmentation case studies emphasizing 2-Chlorobiphenyl removal
Inoculum & genetic feature | Matrix | Initial 2-Chlorobiphenyl (mg kg^-1) | Final concentration (mg kg^-1) | Removal (%) | Duration | Citation |
---|---|---|---|---|---|---|
Burkholderia xenovorans strain LB400 (ohb operon) | River sediment microcosm | 4.2 [11] | 1.8 [11] | 57% [11] | 30 days [11] | 21 |
Rhodococcus erythropolis consortium immobilized on zeolite | Hydraulic soil column | 6.5 [13] | 2.9 [13] | 55% [13] | 25 days [13] | 22 |
Charleston Harbor doubly flanked dechlorinating enrichment + Burkholderia xenovorans strain LB400 sequential flow cell | Mixed estuarine sediment | 7.8 [12] | 1.5 [12] | 81% [12] | 60 days [12] | 11 |
Stenotrophomonas maltophilia strain GS-103 mixed-culture augmentation | Transformer-oil soil | 3.4 [14] | 1.7 [14] | 50% [14] | 45 days [14] | 6 |
Health Hazard;Environmental Hazard